2-ketoglutaric acid
Overview
Description
Mechanism of Action
Target of Action
2-Oxoglutaric acid, also known as α-ketoglutarate or 2-OG, is a key intermediate in the tricarboxylic acid (TCA) cycle . It primarily targets 2-OG-dependent dioxygenases , a group of enzymes involved in several important biochemical processes . These enzymes are widespread in nature and play a crucial role in the metabolism of amino acids, glucosinolates, flavonoids, alkaloids, and gibberellins .
Mode of Action
2-OG acts as an obligatory substrate for 2-OG-dependent dioxygenases . In the hydroxylation reaction catalyzed by these dioxygenases, one atom of molecular oxygen is incorporated into the substrate, while the other atom of oxygen is incorporated into 2-OG, resulting in the subsequent formation of succinate and the release of carbon dioxide .
Biochemical Pathways
2-OG lies at the intersection between the carbon and nitrogen metabolic pathways . It is a key intermediate of the TCA cycle, one of the most fundamental biochemical pathways in carbon metabolism . In addition, 2-OG also acts as the major carbon skeleton for nitrogen-assimilatory reactions . It plays a significant role in modulating the rate of flux from 2-OG to amino acid metabolism .
Pharmacokinetics
It is known that 2-og is an essential metabolite in virtually all organisms, participating in a variety of biological processes .
Result of Action
The action of 2-OG results in a multitude of metabolic processes. These include anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification . It helps maintain normal levels of ammonia in the brain, muscles, and kidneys, as well as the body’s nitrogen balance in body tissues and fluids . 2-OG is also involved in protein synthesis and may play a role in supporting healthy blood glucose levels .
Action Environment
The action, efficacy, and stability of 2-OG can be influenced by various environmental factors. For instance, the efficacy of microbial systems in generating 2-OG can be affected by factors such as genetic manipulation, abiotic stress, and nutrient supplementation
Biochemical Analysis
Biochemical Properties
2-Oxoglutaric acid is a key intermediate in the TCA cycle, a central metabolic network in most organisms . It is used as an obligatory substrate in a range of oxidative reactions catalyzed by 2-OG-dependent dioxygenases . These enzymes are widespread in nature and are involved in several important biochemical processes . The importance of such enzymes as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases that directly contribute to the formation of 2-oxoglutaric acid has been emphasized .
Cellular Effects
Molecular Mechanism
2-Oxoglutarate lies at the intersection between the carbon and nitrogen metabolic pathways . It acts as the major carbon skeleton for nitrogen-assimilatory reactions . This compound is a key intermediate of one of the most fundamental biochemical pathways in carbon metabolism, the TCA cycle .
Dosage Effects in Animal Models
The effects of 2-oxoglutaric acid vary with different dosages in animal models
Metabolic Pathways
2-Oxoglutaric acid is involved in the TCA cycle and a key intermediate in amino-acid metabolism . It also acts as the major carbon skeleton for nitrogen-assimilatory reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxoglutaric acid can be synthesized through various biochemical pathways. One common method involves the oxidative decarboxylation of isocitrate, catalyzed by isocitrate dehydrogenase . Another method is the oxidative deamination of glutamate, catalyzed by glutamate dehydrogenase . These reactions typically occur under mild conditions in aqueous solutions.
Industrial Production Methods
Industrial production of 2-oxoglutaric acid often involves microbial fermentation. Microorganisms such as bacteria and yeast are genetically engineered to overproduce enzymes like isocitrate dehydrogenase and glutamate dehydrogenase, which facilitate the production of 2-oxoglutaric acid . This method is favored for its sustainability and environmental friendliness.
Chemical Reactions Analysis
2-Oxoglutaric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to succinate in the TCA cycle, catalyzed by the enzyme 2-oxoglutarate dehydrogenase.
Reduction: It can be reduced to hydroxyglutarate under certain conditions.
Substitution: It can participate in transamination reactions, where it acts as an amino group acceptor, forming glutamate.
Common reagents used in these reactions include molecular oxygen, NAD+, and various amino acids. The major products formed from these reactions are succinate, hydroxyglutarate, and glutamate .
Scientific Research Applications
2-Oxoglutaric acid has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various chemicals and as a reagent in organic synthesis.
Biology: It plays a role in the regulation of gene expression and cellular metabolism.
Industry: It is utilized in the production of biodegradable plastics and as a feed additive in agriculture.
Comparison with Similar Compounds
2-Oxoglutaric acid is similar to other keto acids such as pyruvic acid and oxaloacetic acid. it is unique in its role as a key intermediate in both the TCA cycle and amino acid metabolism . Other similar compounds include:
Pyruvic acid: Involved in glycolysis and the TCA cycle.
Oxaloacetic acid: Another intermediate in the TCA cycle and involved in gluconeogenesis.
2-Oxoglutaric acid stands out due to its involvement in nitrogen assimilation and its regulatory role in cellular metabolism .
Properties
IUPAC Name |
2-oxopentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGXRSRHYNQIFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O5 | |
Record name | α-Ketoglutaric acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Alpha-ketoglutaric_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15303-07-8 (di-ammonium salt), 17091-15-5 (hydrochloride salt), 22202-68-2 (mono-hydrochloride salt), 305-72-6 (di-hydrochloride salt), 86248-59-1 (calcium[2:1]salt), 997-43-3 (mono-potassium salt) | |
Record name | Oxoglurate [INN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5033179 | |
Record name | alpha-Ketoglutaric acid | |
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Molecular Weight |
146.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White to off-white solid; [Acros Organics MSDS], Solid, white to pale yellow crystalline powder | |
Record name | alpha-Ketoglutaric acid | |
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Record name | Oxoglutaric acid | |
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Record name | 2-Oxopentanedioic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/455/ | |
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Solubility |
541.5 mg/mL, soluble in water at >1000 g/l at 20�C and petrolatum at <100 g/kg at 20�C | |
Record name | Oxogluric acid | |
Source | DrugBank | |
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Record name | Oxoglutaric acid | |
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Record name | 2-Oxopentanedioic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/455/ | |
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Mechanism of Action |
The exact mechanisms of action for α-Ketoglutarate have not yet been elucidated. Some of α-Ketoglutarate’s actions include acting in the Krebs cycle as an intermediate, transamination reactions during the metabolism of amino acids, forming glutamic acid by combining with ammonia, and reducing nitrogen by combining with it as well. Concerning α-Ketoglutarate’s actions with ammonia, it is proposed that α-Ketoglutarate can help patients with propionic academia who have high levels of ammonia and low levels of glutamine/glutamate in their blood. Because endogenous glutamate/glutamine is produced from α-Ketoglutarate, propionic acidemia patients have impaired production of α-Ketoglutarate and supplementation of α-Ketoglutarate should improve the condition of these patients. Several other experimental studies have also shown that administration of α-Ketoglutarate in parenteral nutrition given to post-operative patients helped attenuate the decreased synthesis of muscle protein that is often seen after a surgery. This decreased muscle synthesis is speculated to be due to too low α-Ketoglutarate levels. | |
Record name | Oxogluric acid | |
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CAS No. |
328-50-7, 34410-46-3, 17091-15-5, 108395-15-9 | |
Record name | 2-Oxoglutaric acid | |
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Record name | Oxoglurate [INN] | |
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Record name | Pentanedioic acid, oxo- | |
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Record name | Oxogluric acid | |
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Record name | 2-ketoglutaric acid | |
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Record name | Pentanedioic acid, 2-oxo- | |
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Record name | alpha-Ketoglutaric acid | |
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Record name | 2-oxoglutaric acid | |
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Record name | 2-oxoglutaric acid, sodium salt | |
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Record name | 108395-15-9 | |
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Record name | OXOGLURIC ACID | |
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Record name | Oxoglutaric acid | |
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Melting Point |
115.5 °C | |
Record name | Oxogluric acid | |
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Record name | Oxoglutaric acid | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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